4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with 3-(propan-2-ylcarbamoyl)benzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Scientific Research Applications
4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-16(2)22-20(26)17-7-6-8-18(15-17)23-21(27)25-13-11-24(12-14-25)19-9-4-3-5-10-19/h3-10,15-16H,11-14H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
DPQYHUGKWZMIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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